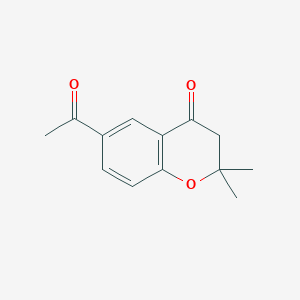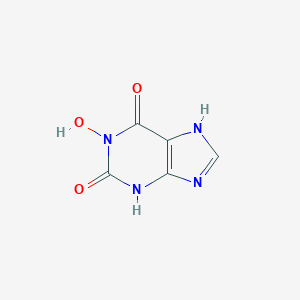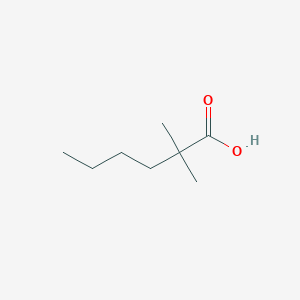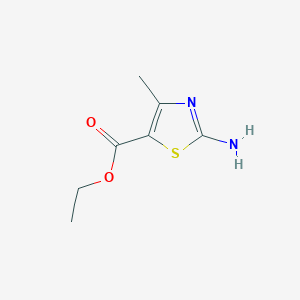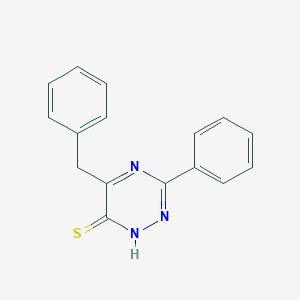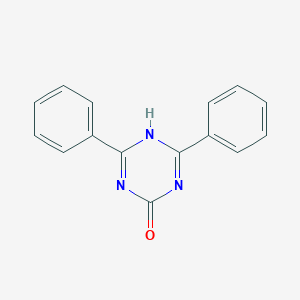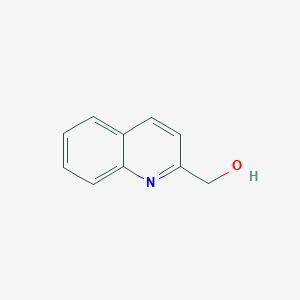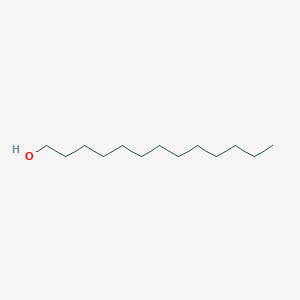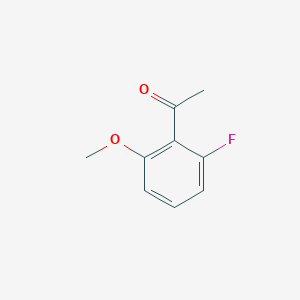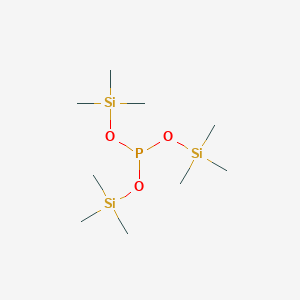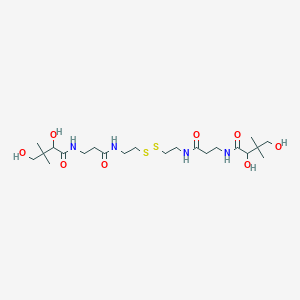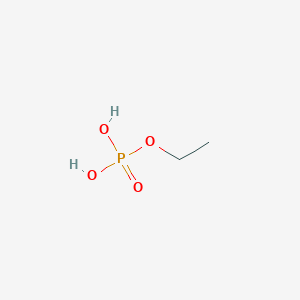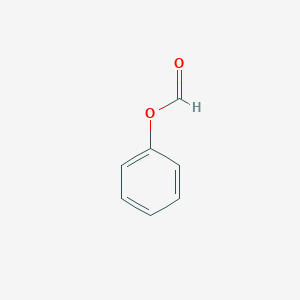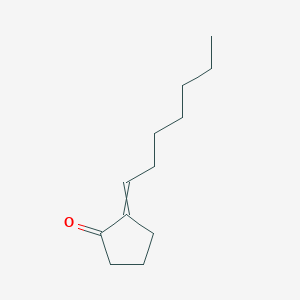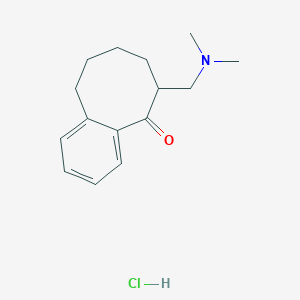
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride, commonly referred to as TACN, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in regulating cellular signaling pathways, including growth, differentiation, and apoptosis. TACN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
TACN exerts its effects by selectively inhibiting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms are involved in various cellular processes, including cell growth, differentiation, and apoptosis. TACN targets specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms, leading to the inhibition of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
TACN has been shown to have a range of biochemical and physiological effects. In cancer cells, TACN inhibits cell growth and proliferation, induces apoptosis, and reduces the invasiveness of cancer cells. In neurodegenerative disorders, TACN has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TACN has several advantages as a research tool, including its high potency and selectivity for specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. TACN is also readily available and can be synthesized in large quantities. However, TACN has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for TACN research. In cancer research, TACN could be further studied for its potential to target specific cancer types and its potential use in combination with other cancer therapies. In neurodegenerative disorders, TACN could be further studied for its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN could be further studied for its potential to improve cardiac function and reduce inflammation. Additionally, new synthetic methods for TACN could be developed to improve its potency and reduce potential toxicity.
Métodos De Síntesis
TACN can be synthesized through a multi-step process involving the reaction of various chemical compounds, including benzocyclooctenone, dimethylamine, and hydrochloric acid. The synthesis method has been optimized to produce high yields of pure TACN, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
TACN has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TACN has been shown to inhibit the growth and proliferation of cancer cells by targeting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. In neurodegenerative disorders, TACN has been studied for its neuroprotective effects and its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Propiedades
Número CAS |
137376-70-6 |
|---|---|
Nombre del producto |
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride |
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
6-[(dimethylamino)methyl]-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-16(2)11-13-9-4-3-7-12-8-5-6-10-14(12)15(13)17;/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3;1H |
Clave InChI |
LETZIPFHALLONT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
SMILES canónico |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
Sinónimos |
5(6H)-Benzocyclooctenone, 7,8,9,10-tetrahydro-6-((dimethylamino)methyl )-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



